molecular formula C7H7BrN2O B057905 N-(6-bromopyridin-2-yl)acetamide CAS No. 25218-99-9

N-(6-bromopyridin-2-yl)acetamide

Cat. No.: B057905
CAS No.: 25218-99-9
M. Wt: 215.05 g/mol
InChI Key: AZKOTMZRXXAOOB-UHFFFAOYSA-N
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Description

N-(6-Bromopyridin-2-yl)acetamide (CAS: 25218-99-9) is a brominated pyridine derivative with the molecular formula C₇H₇BrN₂O and a molecular weight of 215.06 g/mol . It is synthesized via acetylation of 2-amino-6-bromopyridine using acetic anhydride in dichloromethane (DCM), yielding a white solid with a 97% efficiency . Key spectral data include a distinctive ¹H NMR signal at δ 2.20 ppm (s, 3H) for the acetyl group and aromatic proton resonances between δ 7.21–8.15 ppm . The bromine substituent at the pyridine C6 position enhances its utility as an intermediate in Suzuki-Miyaura cross-coupling reactions, as demonstrated in the synthesis of 4-[6-(acetylamino)pyridin-2-yl]benzoic acid (78% yield) .

Preparation Methods

N-(6-bromopyridin-2-yl)acetamide is generally prepared by reacting 2-bromopyridine with acetamide. The specific procedure involves dissolving 2-bromopyridine in an appropriate solvent, adding an excess of acetamide, and heating the reaction mixture. After the reaction is complete, the product is obtained by cooling and crystallization . Industrial production methods may involve similar steps but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

N-(6-bromopyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed information on these reactions is limited.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong bases or acids, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(6-bromopyridin-2-yl)acetamide functions primarily as a ligand in pharmacological studies. Its structural properties allow it to interact with various biological targets, particularly in the realm of receptor modulation.

Nicotinic Acetylcholine Receptors (nAChRs)

Research indicates that compounds similar to this compound can act as negative allosteric modulators of nAChRs. These receptors play crucial roles in neurotransmission and are implicated in several neurological disorders. For instance, studies have shown that certain analogs exhibit selective inhibition of human α4β2 nAChRs with significant potency, indicating potential applications in treating conditions like Alzheimer's disease and schizophrenia .

Cyclin-Dependent Kinases (CDKs)

Another prominent application of this compound is as a CDK inhibitor. CDKs are essential for cell cycle regulation, and their dysregulation is often associated with cancer. The compound has been noted for its inhibitory activity against CDK7 and CDK9, making it a candidate for developing treatments for various cancers, including blood cancers such as acute myeloid leukemia and solid tumors like breast cancer .

Therapeutic Potential

The therapeutic potential of this compound extends into several areas:

Cancer Treatment

Given its role as a CDK inhibitor, the compound is being investigated for its efficacy in cancer therapy. Preclinical studies have demonstrated that it can inhibit tumor growth in specific cancer cell lines, suggesting its utility in developing targeted cancer therapies .

Neurological Disorders

As a modulator of nAChRs, this compound may also be beneficial for treating neurological disorders characterized by cholinergic dysfunction. Its selective action on nAChR subtypes could lead to novel treatments for diseases such as Alzheimer's and Parkinson's disease, where cholinergic signaling is disrupted .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

StudyFocusFindings
nAChR ModulationIdentified as a negative allosteric modulator with IC50 values indicating significant potency against human α4β2 nAChRs.
Cancer TherapyDemonstrated inhibitory effects on CDK7 and CDK9, showing promise for treating multiple types of cancers.
Toxicological ProfileClassified under acute toxicity categories, indicating necessary precautions for handling but also highlighting its relevance in pharmacological safety assessments.

Mechanism of Action

The mechanism by which N-(6-bromopyridin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of Bcl-Abl inhibitors, the compound may interact with the Bcl-Abl protein, inhibiting its activity and thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and the compounds synthesized from this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

N-(6-Aminopyridin-2-yl)acetamide

  • Structure: Replaces bromine with an amino group (–NH₂) .
  • Properties: Enhanced hydrogen-bonding capacity due to the amino group, improving solubility in polar solvents. Molecular weight: 165.20 g/mol.
  • Applications: Potential as a building block for pharmaceuticals or ligands, though its reactivity differs due to the electron-donating amino group .

N-(2-(6-Bromopyridin-2-yl)propan-2-yl)acetamide

  • Structure : Features a branched isopropyl group at the pyridine C2 position (C₁₀H₁₃BrN₂O, MW: 257.13 g/mol) .
  • Properties : Predicted density of 1.367 g/cm³ and pKa ~14.8, suggesting lower acidity compared to the parent compound .
  • Applications : Used in medicinal chemistry for steric modulation of target binding.

Halogen-Substituted Phenyl Analogs

N-(4-Iodophenyl)acetamide

  • Structure : Phenyl ring substituted with iodine at the para position.
  • Properties : Higher molecular weight (263.08 g/mol) due to iodine. Matches literature spectral data, indicating stability in cross-coupling reactions .
  • Applications : Intermediate in synthesizing iodinated aromatic compounds for radiopharmaceuticals .

N-(5-Chloropyridin-2-yl)acetamide

  • Structure : Chlorine at pyridine C5 (C₇H₇ClN₂O, MW: 170.60 g/mol) .
  • Properties : Smaller halogen size reduces steric hindrance compared to bromine.
  • Applications : Explored in agrochemicals due to chlorine’s cost-effectiveness .

Heterocyclic and Complex Derivatives

Benzothiazole Derivatives

  • Examples : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide .
  • Properties : Trifluoromethyl groups enhance metabolic stability; methoxy substitutions tune electronic effects.
  • Applications: Investigated as cannabinoid CB1 receptor modulators .

N-(6-Bromomethyl-2-pyridyl)acetamide

  • Structure : Bromine on a methyl side chain (C₈H₈BrN₂O) .
  • Properties : Flexible bromomethyl group enables Williamson ether or amine coupling reactions.
  • Applications : Key intermediate in synthesizing molecular receptors for anions or metal ions .

Ugi Reaction Product: N-(6-Bromopyridin-2-yl)-2-(2-oxopyrrolidin-1-yl)acetamide

  • Structure: Pyrrolidinone moiety linked via acetamide (C₁₁H₁₁BrN₃O₂, MW: 298.13 g/mol) .
  • Synthesis : 48% yield via Ugi four-component reaction .
  • Applications: Potential nootropic or anticonvulsant activity due to the pyrrolidinone group .

Key Research Findings

  • Reactivity: Bromine in N-(6-bromopyridin-2-yl)acetamide facilitates nucleophilic aromatic substitution and cross-coupling, unlike the amino or chloro analogs .
  • Biological Relevance : Benzothiazole derivatives exhibit higher receptor-binding affinity due to lipophilic trifluoromethyl groups .
  • Synthetic Efficiency: Ugi multicomponent reactions yield complex acetamides (e.g., pyrrolidinone derivatives) in moderate yields (48%), whereas direct acetylation achieves >95% efficiency .

Biological Activity

N-(6-Bromopyridin-2-yl)acetamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an acetamide derivative featuring a brominated pyridine ring. Its structural formula can be represented as follows:

C8H8BrN2O\text{C}_8\text{H}_8\text{BrN}_2\text{O}

This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its role as an allosteric modulator . This means it can bind to sites other than the active site of enzymes or receptors, thereby influencing their activity. It has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have implications in cancer therapy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant inhibitory effects on various cancer cell lines. For instance, in vitro assays demonstrated that this compound can induce apoptosis in cancer cells, particularly through the modulation of CDK activity, which is essential for the transcriptional regulation of anti-apoptotic proteins .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
HepG248
A54944
SW6204.3
SKRB-31.2

These results indicate that this compound possesses potent anticancer properties, particularly against aggressive cancer types.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . It exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a broad-spectrum antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
E. coli0.0195
S. aureus5.64
C. albicans16.69

These findings support the potential use of this compound in treating infections caused by resistant strains.

Case Studies and Research Findings

  • Inhibition of CDK Activity : A study demonstrated that this compound effectively inhibits CDK9, leading to reduced transcriptional activity of anti-apoptotic genes in cancer cells . This mechanism underlines its potential as a therapeutic agent in oncology.
  • Dynamic Combinatorial Chemistry : Research utilizing dynamic combinatorial chemistry has shown that modifications to the acetamide structure can enhance binding affinity and specificity towards target proteins . This approach may lead to the development of more potent derivatives.
  • Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound resulted in increased apoptotic cell populations in HepG2 cells, reinforcing its role as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(6-bromopyridin-2-yl)acetamide?

  • Methodological Answer : A Ugi four-component reaction is a robust approach, combining γ-aminobutyric acid, paraformaldehyde, and 2-bromo-6-isocyanopyridine in a one-pot synthesis. The reaction proceeds under mild conditions (room temperature, aqueous Na₂CO₃ to maintain pH 9–10) and yields the target compound after purification via silica gel column chromatography (cyclohexane/EtOAc gradient). This method achieves ~48% yield, with purity confirmed by melting point analysis and IR spectroscopy . Alternative routes may involve bromination of pyridine precursors or coupling reactions with acetamide derivatives.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1672 cm⁻¹ and N-H bending at ~1571 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm substituent positions on the pyridine ring and acetamide linkage.
  • X-ray Crystallography : Resolves molecular geometry and packing (e.g., monoclinic crystal system with space group P2₁/c) .
  • Melting Point : Verifies compound identity and purity (e.g., 168–170°C) .

Advanced Research Questions

Q. How can the crystal structure of this compound derivatives be elucidated?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

ParameterValue
Crystal SystemMonoclinic (P2₁/c)
Unit Cell Dimensionsa = 4.1894 Å, b = 26.219 Å
c = 23.817 Å, β = 94.148°
Data-to-Parameter Ratio30.1 (high reliability)
Data collection at 100 K minimizes thermal motion artifacts. Refinement with software like SHELX yields R-factors < 0.033, ensuring atomic precision .

Q. How can researchers resolve contradictions in reaction yields or spectral data across studies?

  • Methodological Answer :

  • Optimize Reaction Variables : Adjust pH (e.g., Na₂CO₃ concentration), reaction time, or solvent polarity to improve yields .
  • Reproduce Characterization : Cross-validate results using multiple techniques (e.g., HPLC for purity, SC-XRD for structural confirmation) to rule out impurities or polymorphic forms .
  • Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to identify discrepancies in substituent positioning .

Q. What mechanistic insights guide the functionalization of the pyridine ring in this compound?

  • Methodological Answer : Bromination typically occurs at the ortho position due to directing effects of the acetamide group. Mechanistic studies using isotopic labeling (e.g., deuterated solvents) or kinetic profiling can clarify regioselectivity. For example, Williamson ether synthesis or nucleophilic substitution reactions exploit the bromine moiety for further derivatization, enabling applications in molecular recognition or drug design .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting solubility or stability data for this compound?

  • Methodological Answer :

  • Solubility Profiling : Test in diverse solvents (e.g., DMSO, EtOH, H₂O) under controlled temperatures. Use UV-Vis spectroscopy to quantify solubility limits.
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation pathways. Adjust storage conditions (e.g., inert atmosphere, desiccants) based on results .

Properties

IUPAC Name

N-(6-bromopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKOTMZRXXAOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438562
Record name N-(6-bromopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25218-99-9
Record name N-(6-bromopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-bromopyridin-2-amine (10 g, 0.060 mol) and Et3N (25 g, 0.27 mol) in CH2Cl2 (300 mL) was added AcCl (13 g, 0.17 mol) at 0° C. The mixture was stirred overnight. The reaction mixture was diluted with water and extracted with EtOAc (200 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under vacuum to give N-(6-bromopyridin-2-yl)acetamide (11 g, 88%). 1H NMR (400 MHz, CDCl3) δ 8.15 (d, J=8.0 Hz, 1H), 7.97 (brs, 1H), 7.55 (t, J=8.0 Hz, 1H), 7.18 (d, J=8.0 Hz, 1H), 2.19 (s, 3H).
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Synthesis routes and methods II

Procedure details

By the reaction in the same manner as in Example 56-(i) using 2-amino-6-bromopyridine (2.97 g) and acetic anhydride (2.9 ml), the title compound (2.30 g) was obtained as colorless scaly crystals.
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Synthesis routes and methods III

Procedure details

20 g (0.116 mole) of 2-amino-6-bromopyridine was dissolved in 140 ml. acetic anhydride and heated at 70° C for 45 minutes. 2-Acetamido-6-bromopyridine was isolated by filtration as white flakes, m.p.=159.2°-160.0° C, in 68% yield. The excess acetic anhydride present in the reaction mixture was hydrolyzed by the addition of 300 ml. water to the filtrate; the reaction mixture was agitated and an additional 27% yield of 2-acetamido-6-bromopyridine was collected by filtration, giving a 95% yield of reaction product, 2-acetamido-6-bromopyridine which was recrystallized from benzene.
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Synthesis routes and methods IV

Procedure details

More specifically, the mercapto pyridine-1-oxide derivatives of the instant invention are prepared from known starting materials. 2-amino-6-bromopyridine which may be prepared by hydrogen bromide induced cyclization of 3-hydroxyglutaronitriles, a method described in U.S. Pat. No. 3,096,337, or by any other known process, is dissolved in an excess amount of acetic anhydride and heated at 70° C. for 45 minutes and the excess acetic anhydride is hydrolyzed by the addition of 300 ml. water, to give a substantially quantitative yield (95%) of 2-acetamido-6-bromopyridine which has a melting point of 159.2°-160.0° C. The 2-acetamido-6-bromopyridine is oxidized by heating a solution thereof in glacial acetic acid with an excess of peracetic acid at 70° C. for 2 hours and at 55° C. for 19 hours. The reaction mixture is diluted with 1600 ml. water and concentrated in vacuum, unreacted material removed by filtration, and the solvent evaporated from the filtrate, giving an 83% yield of impure 2-acetamido-6-bromopyridine-1-oxide which is purified and recrystallized from 2-propanol to yield fine white needles having a melting point of 180.0°-180.5° C. The mercapto derivative of 2-acetamido-6-bromopyridine-1-oxide may be prepared by reaction with an excess of sodium hydrosulfide (M NaSH) in an aqueous-ethanol medium while stirring for 5 hours at 60° C. and overnight at room temperature, adding concentrated hydrochloric acid dropwise to the cold yellow solution and collecting the light yellow solid by filtration, purifying by recrystallization from 2-propanol and obtaining pale yellow crystals having a melting point of 172.8°-173.5° C. A 79% yield of 2-acetamido-6-mercaptopyridine-1-oxide is obtained with the aforedefined process.
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Synthesis routes and methods V

Procedure details

To a solution of 6-bromopyridin-2-amine (10 g, 0.060 mol) and Et3N (25 g, 0.27 mol) in CH2Cl2 (300 mL) was added acetyl chloride (13 g, 0.17 mol) at 0° C. The mixture was stirred overnight. The reaction mixture was diluted with water and extracted with ethyl acetate (200 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under vacuum to give N-(6-bromopyridin-2-yl)acetamide (11 g, 88%). 1H NMR (400 MHz, CDCl3) δ 8.15 (d, J=8.0 Hz, 1H), 7.97 (brs, 1H), 7.55 (t, J=8.0 Hz, 1H), 7.18 (d, J=8.0 Hz, 1H), 2.19 (s, 3H).
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10 g
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25 g
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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